molecular formula C18H28O8Sn B231101 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- CAS No. 17975-46-1

5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-

Cat. No. B231101
CAS RN: 17975-46-1
M. Wt: 217.22 g/mol
InChI Key: BDRUBILCCDSZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ‘isoxazole’ and is a heterocyclic organic compound containing an oxygen atom and a nitrogen atom in its ring structure. In

Mechanism Of Action

The mechanism of action of 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense against oxidative stress.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- have been studied extensively. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- in lab experiments is its potential to target multiple signaling pathways and enzymes, making it a versatile compound for studying various biological processes. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on the gut microbiome and its potential use in the treatment of gastrointestinal disorders. In addition, more research is needed to fully understand its mechanism of action and to develop more potent and selective analogs of the compound for use in various applications.
In conclusion, 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop more effective analogs for use in various applications.

Synthesis Methods

The synthesis of 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- can be achieved by several methods. One of the most common methods is the reaction between 4-methoxybenzaldehyde and 3-methyl-5-phenylisoxazole. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The product is then purified by recrystallization to obtain a pure compound.

Scientific Research Applications

5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

17975-46-1

Product Name

5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-

Molecular Formula

C18H28O8Sn

Molecular Weight

217.22 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C12H11NO3/c1-8-11(12(14)16-13-8)7-9-3-5-10(15-2)6-4-9/h3-7H,1-2H3

InChI Key

BDRUBILCCDSZIW-UHFFFAOYSA-N

SMILES

CC1=NOC(=O)C1=CC2=CC=C(C=C2)OC

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC=C(C=C2)OC

Pictograms

Irritant

Origin of Product

United States

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